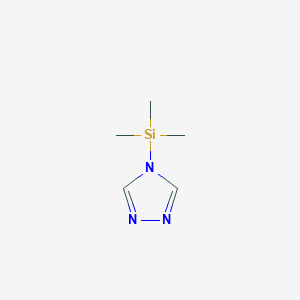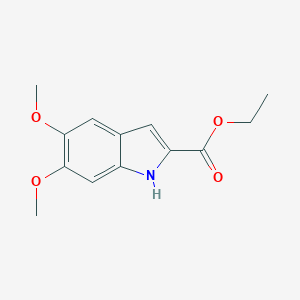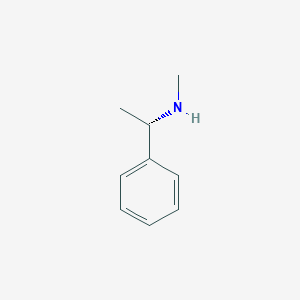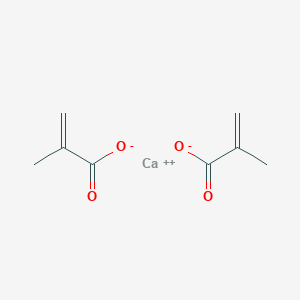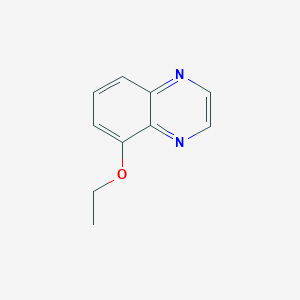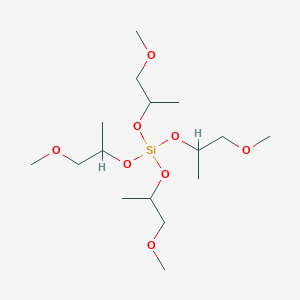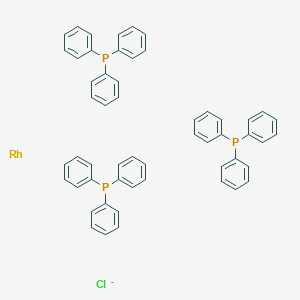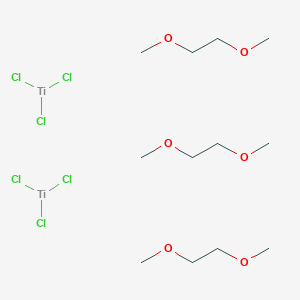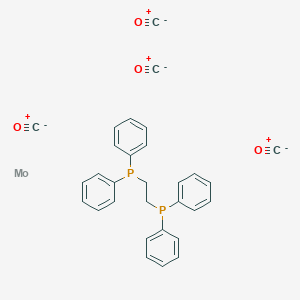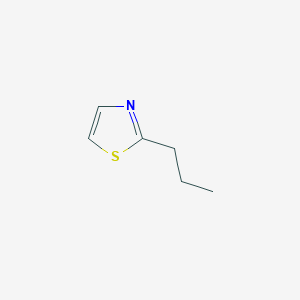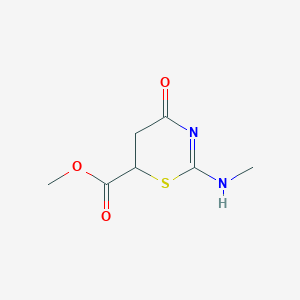
Methyl 2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate, also known as Methyl MDOIC, is a synthetic compound that belongs to the thiazine family. It has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and chemical biology.
Aplicaciones Científicas De Investigación
Methyl 2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate MDOIC has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Mecanismo De Acción
The mechanism of action of Methyl 2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate MDOIC is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX, Methyl 2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate MDOIC can reduce the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and physiological effects:
Methyl 2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate MDOIC has been shown to exhibit a number of biochemical and physiological effects, including inhibition of COX activity, reduction of prostaglandin production, and suppression of inflammatory cytokines. It has also been found to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl 2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate MDOIC for lab experiments is its high potency and selectivity for COX inhibition. This allows for precise and reliable measurements of its effects on inflammation and pain. However, one limitation is its relatively short half-life, which may require frequent dosing in animal studies.
Direcciones Futuras
There are several future directions for the study of Methyl 2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate MDOIC. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another area of interest is its potential as a tool for chemical biology and drug discovery. By understanding its mechanism of action and structure-activity relationship, new compounds can be designed with improved potency and selectivity for COX inhibition.
Métodos De Síntesis
Methyl 2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate MDOIC can be synthesized by the condensation reaction of 2-amino-4-methylthiazole with ethyl acetoacetate, followed by the cyclization of the resulting intermediate with methyl chloroformate. This method has been well-established in the literature and has been optimized for high yield and purity.
Propiedades
Número CAS |
16238-41-8 |
|---|---|
Nombre del producto |
Methyl 2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate |
Fórmula molecular |
C7H10N2O3S |
Peso molecular |
202.23 g/mol |
Nombre IUPAC |
methyl 2-methylimino-4-oxo-1,3-thiazinane-6-carboxylate |
InChI |
InChI=1S/C7H10N2O3S/c1-8-7-9-5(10)3-4(13-7)6(11)12-2/h4H,3H2,1-2H3,(H,8,9,10) |
Clave InChI |
VVUSVFQMNWMPPC-UHFFFAOYSA-N |
SMILES isomérico |
CNC1=NC(=O)CC(S1)C(=O)OC |
SMILES |
CN=C1NC(=O)CC(S1)C(=O)OC |
SMILES canónico |
CNC1=NC(=O)CC(S1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




